Cas no 136468-36-5 (Foropafant)

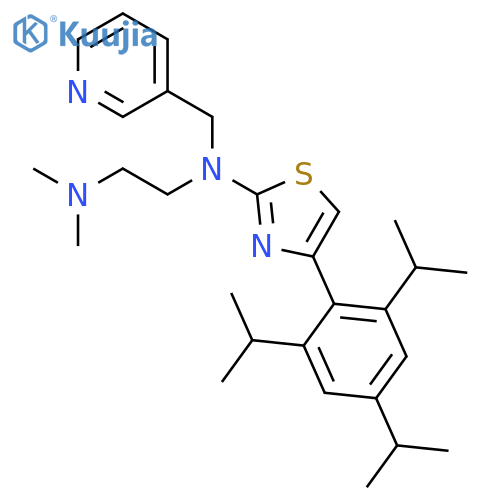

Foropafant structure

商品名:Foropafant

CAS番号:136468-36-5

MF:C28H40N4S

メガワット:464.709005355835

MDL:MFCD00904759

CID:161133

PubChem ID:329825543

Foropafant 化学的及び物理的性質

名前と識別子

-

- N1,N1-Dimethyl-N2-(pyridin-3-ylmethyl)-N2-(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)ethane-1,2-diamine

- 1,2-Ethanediamine,N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-

- N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine

- N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine

- SR 27417

- Faropafant

- N,N-Dimethyl-N′-(3-pyridinylmethyl)-N′-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine

- N1,N1-Dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine

- Foropafant

- SR27417

- A886682

- SR 27417, >=98% (HPLC)

- SR-01000945037

- UNII-VWJ2QVH41J

- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-

- N1,N1-dimethyl-N2-[(pyridin-3-yl)methyl]-N2-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine

- SR-01000945037-1

- C28H40N4S

- Q27077703

- MS-28563

- CHEMBL1628662

- DTXSID80869859

- N~1~,N~1~-dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine

- VWJ2QVH41J

- N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine

- 9ER

- N-(2-Dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)amine

- SMR004701657

- BCP13236

- N,N-Dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-1,2-ethanediamine

- GTPL1856

- SR-27417; SR 27417; SR27417; SR-27417A

- SR27417A

- Foropafant [INN]

- L001072

- F85608

- CS-W011545

- 1,2-Ethanediamine, N,N-dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-

- SR-27417

- FT-0689733

- NS00126147

- 136468-36-5

- AKOS016007386

- SCHEMBL7156608

- 3-(((2-(Dimethylamino)ethyl)(4-(2,4,6-triisopropylphenyl)-2-thiazolyl)amino)methyl)pyridine

- MLS006010675

- HY-128694

- AMY36697

- N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(2,4,6-tri(propan-2-yl)phenyl)-1,3-thiazol-2-yl)ethane-1,2-diamine

- foropafantum

- BRD-K57774929-001-01-3

- DB-063146

-

- MDL: MFCD00904759

- インチ: InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3

- InChIKey: VVBFISAUNSXQGZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C

計算された属性

- せいみつぶんしりょう: 464.29700

- どういたいしつりょう: 464.297

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 548

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.5A^2

- 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

- 色と性状: 固体粉末、動力

- 密度みつど: 1.065

- ゆうかいてん: No data available

- ふってん: 571.6°Cat760mmHg

- フラッシュポイント: 299.5°C

- 屈折率: 1.575

- ようかいど: DMSO: soluble5mg/mL (clear solution, warmed)

- PSA: 60.50000

- LogP: 7.14350

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Foropafant セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:2-8°C

Foropafant 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234768-50mg |

1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |

136468-36-5 | 99% | 50mg |

$2355 | 2023-05-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024792-5mg |

Foropafant |

136468-36-5 | 98% | 5mg |

¥1273 | 2024-05-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24610-25mg |

Foropafant |

136468-36-5 | 25mg |

¥5918.0 | 2021-09-08 | ||

| MedChemExpress | HY-128694-10mg |

Foropafant |

136468-36-5 | 99.50% | 10mg |

¥2500 | 2024-04-20 | |

| S e l l e c k ZHONG GUO | E2142-25mg |

Foropafant |

136468-36-5 | 25mg |

¥7592.87 | 2022-04-26 | ||

| 1PlusChem | 1P0012D5-25mg |

1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |

136468-36-5 | 99% | 25mg |

$952.00 | 2023-12-22 | |

| 1PlusChem | 1P0012D5-10mg |

1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |

136468-36-5 | 99% | 10mg |

$471.00 | 2023-12-22 | |

| Aaron | AR0012LH-5mg |

1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |

136468-36-5 | 98% | 5mg |

$174.00 | 2025-02-11 | |

| MedChemExpress | HY-128694-1mg |

Foropafant |

136468-36-5 | 99.50% | 1mg |

¥727 | 2024-04-20 | |

| Aaron | AR0012LH-50mg |

1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |

136468-36-5 | 98% | 50mg |

$752.00 | 2025-02-11 |

Foropafant 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

136468-36-5 (Foropafant) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

atkchemica

(CAS:136468-36-5)Foropafant

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:136468-36-5)Foropafant

清らかである:99%

はかる:1g

価格 ($):1383.0